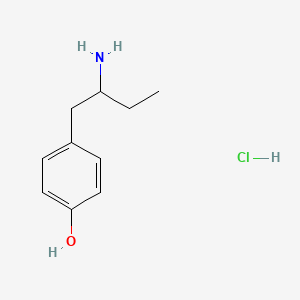

4-(2-Aminobutyl)phenol hydrochloride

Overview

Description

4-(2-Aminobutyl)phenol hydrochloride, also known as 4-ABP, is a chemical compound that belongs to the family of phenols . It has a CAS Number of 78108-17-5 . The molecular weight of this compound is 201.7 .

Synthesis Analysis

The synthesis of amines, such as this compound, can be achieved through reductive aminations . In these reactions, carbonyl compounds (aldehydes, ketones) react with ammonia or amines in the presence of a reducing agent to form corresponding amines . Cobalt-based nanoparticles have been used as efficient and practical catalysts for the synthesis of different kinds of amines by reductive aminations .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H15NO.ClH/c1-2-9(11)7-8-3-5-10(12)6-4-8;/h3-6,9,12H,2,7,11H2,1H3;1H .Chemical Reactions Analysis

Reductive aminations are an essential class of reactions widely applied for the preparation of different kinds of amines . In these reactions, carbonyl compounds (aldehydes, ketones) react with ammonia or amines in the presence of a reducing agent and form corresponding amines .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 162-165 . The storage temperature for this compound is room temperature .Scientific Research Applications

Biodegradation Enhancement

A study highlighted the role of phenolic compounds in enhancing the biodegradation of chlorophenols, a class of environmental pollutants. The research focused on the metabolic profiling of Pseudomonas sp. cbp1-3, showing that the addition of phenol could enhance the degradation of 4-chlorophenol (4-cp), indicating a potential application in environmental bioremediation processes (Liu et al., 2014).

Synthesis and Biological Activities

Another application involves the synthesis of novel compounds for their potential analgesic and antimicrobial activities. One study synthesized substituted aryl-N-chalconyl aminophenols and investigated their biological activities, indicating the use of 4-(2-Aminobutyl)phenol hydrochloride in creating new therapeutic agents (Sahu et al., 2009).

Antimicrobial and Antidiabetic Activities

Research on 4-aminophenol derivatives unveiled their broad-spectrum antimicrobial and antidiabetic activities, suggesting the significance of this compound in the development of new treatments for microbial infections and diabetes management (Rafique et al., 2022).

Synthesis of Pharmacologically Active Compounds

The compound has also been used in the synthesis of γ-aminobutyric acid derivatives, which exhibit high pharmacological activity. This illustrates its application in creating pharmacologically active substances with potential therapeutic benefits (Vasil'eva et al., 2016).

Environmental Pollutant Degradation

Moreover, the degradation of toxic organic compounds like 4-chloro 2-aminophenol using novel combined processes has been studied, showcasing the environmental application of this compound in pollutant degradation processes (Barik & Gogate, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage . This research focuses on the medicinal chemistry that provided a structurally diverse set of mainly active site inhibitors . In addition to cancer, other unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases would benefit from a renewed focus on potent and selective PKD modulators .

Properties

IUPAC Name |

4-(2-aminobutyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-9(11)7-8-3-5-10(12)6-4-8;/h3-6,9,12H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVLJLNPFNPDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

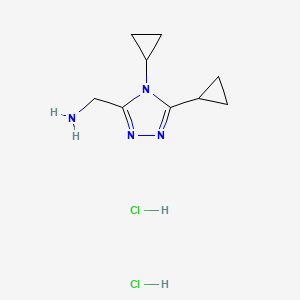

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

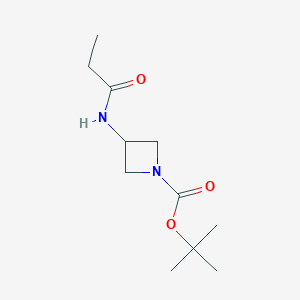

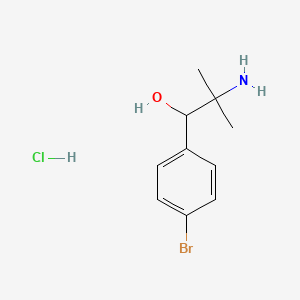

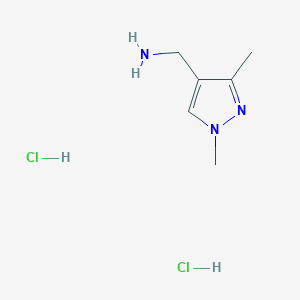

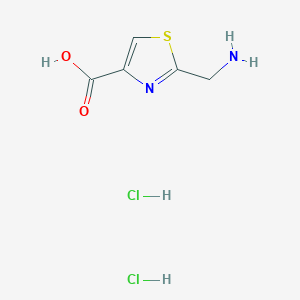

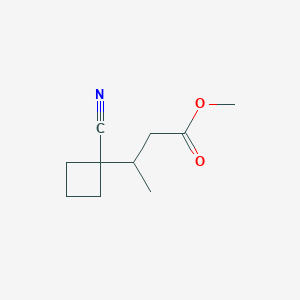

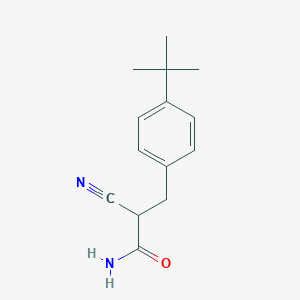

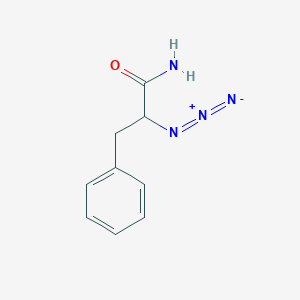

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)

![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)

![1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1379159.png)

![Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate](/img/structure/B1379164.png)